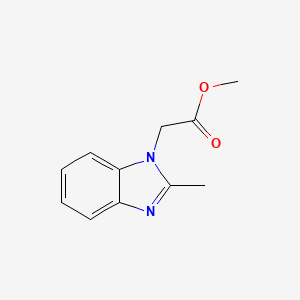

methyl (2-methyl-1H-benzimidazol-1-yl)acetate

Description

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a benzimidazole-derived ester with a methyl group at the 2-position of the heterocyclic ring and a methoxycarbonylmethyl substituent at the 1-position. The compound’s core benzimidazole scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as seen in related derivatives .

Properties

IUPAC Name |

methyl 2-(2-methylbenzimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-12-9-5-3-4-6-10(9)13(8)7-11(14)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUWOBKXBDKYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl (2-methyl-1H-benzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with methyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

Scientific Research Applications

Biological Activities

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate exhibits a range of biological activities, making it a valuable compound in pharmaceutical research. Here are some key findings regarding its applications:

1. Antimicrobial Activity

Research indicates that compounds derived from benzimidazole, including this compound, demonstrate significant antimicrobial properties. A study showed that derivatives containing the benzimidazole nucleus were tested against various bacteria and fungi, revealing notable efficacy against specific strains .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating conditions characterized by inflammation .

3. Anticancer Potential

Benzimidazole derivatives have been recognized for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in early-stage studies, warranting further investigation into its mechanisms and efficacy .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of this compound and its derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled study involving lipopolysaccharide-stimulated macrophages, this compound was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may act through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.

Mechanism of Action

The mechanism of action of methyl (2-methyl-1H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (2-Methyl-1H-Benzimidazol-1-yl)Acetate

Structural Features :

Physical Properties :

Benzyl (1H-Imidazol-1-yl)Acetate

Key Differences :

- Heterocycle: Imidazole (non-fused) vs. benzimidazole (fused benzene-imidazole).

- Ester Group : Benzyl ester introduces greater lipophilicity compared to methyl/ethyl esters.

Cyclohexyl-Substituted Benzimidazole Acetates

Example : 2-(1-Cyclohexyl-1H-benzimidazol-2-yl)acetate (Compound 22) .

Synthesis :

- Involves cyclohexylamine substitution on benzimidazole, followed by ester hydrolysis and amide coupling .

Key Features :

Comparative Analysis Table

Research Findings and Implications

- Reactivity Trends : Ethyl and methyl esters exhibit comparable synthetic pathways, but yields vary slightly due to steric/electronic effects of the ester group .

- Structural Insights : Planar benzimidazole systems in ethyl/methyl esters favor intermolecular interactions critical for crystallinity and stability, whereas bulkier substituents (e.g., cyclohexyl) prioritize steric-driven applications .

Biological Activity

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a compound derived from the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the condensation of 2-methyl-1H-benzimidazole with acetic acid derivatives. This compound features a benzimidazole ring, which is significant for its biological properties.

Antioxidant Activity

Research has shown that 2-methyl-1H-benzimidazole exhibits moderate antioxidant activity. In a study, it demonstrated an IC50 value of 144.84 µg/ml, indicating its potential to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The findings indicate:

- Weak Antimicrobial Activity : The compound showed a zone of inhibition measuring 7-8 mm against certain bacterial strains, which is considered weak compared to standard antibiotics like ciprofloxacin .

- Comparative Efficacy : Other derivatives of benzimidazole have been reported to possess higher antimicrobial activity, suggesting that modifications to the benzimidazole structure could enhance its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Activity

Cytotoxicity studies reveal that this compound exhibits significant cytotoxic effects. The compound demonstrated an LC50 value of 0.42 µg/ml in brine shrimp lethality assays, indicating potent cytotoxicity when compared to vincristine sulfate (LC50 = 0.544 µg/ml) . This suggests potential applications in cancer therapy, where cytotoxic agents are essential.

Table 1: Summary of Biological Activities

| Activity Type | Measurement/Value | Reference |

|---|---|---|

| Antioxidant | IC50 = 144.84 µg/ml | |

| Antimicrobial | Zone of Inhibition = 7-8 mm | |

| Cytotoxic | LC50 = 0.42 µg/ml |

Additional Insights

Recent literature reviews have highlighted the broader pharmacological potential of benzimidazole derivatives, including their roles in treating infections and cancer. Compounds structurally similar to this compound have been noted for their effectiveness against various microbial strains and cancer cell lines .

Q & A

Basic Question: What are the standard synthetic routes for methyl (2-methyl-1H-benzimidazol-1-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 2-methyl-1H-benzimidazole with an alkylating agent (e.g., methyl chloroacetate) in the presence of a base. For example, NaH in THF at room temperature for 12 hours yields the ester after crystallization from ethanol . Solvent selection (e.g., dichloromethane) and base (e.g., diisopropylethylamine) significantly impact reaction efficiency, as shown in optimization studies where dichloromethane improved yields by 20% compared to polar aprotic solvents . Monitoring via TLC (chloroform:methanol, 7:3) is critical to confirm reaction completion .

Basic Question: How is X-ray crystallography applied to characterize the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals grown via slow ethanol evaporation reveal bond lengths (e.g., C–N = 1.379 Å, C–O = 1.193 Å) and angles (e.g., N1–C7–N2 = 116.5°). Hydrogen atoms are positioned geometrically with isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(C)). Refinement using SHELXL software achieves R-factors <0.05, ensuring high precision .

Advanced Question: How can reaction conditions be optimized to mitigate side-product formation during alkylation?

Methodological Answer:

Side products often arise from over-alkylation or incomplete substitution. Key strategies include:

- Controlled stoichiometry: A 1:1 molar ratio of 2-methylbenzimidazole to methyl chloroacetate minimizes di-alkylation .

- Base selection: NaH in THF suppresses competing hydrolysis versus K2CO3 in aqueous systems, which risks ester saponification .

- Temperature modulation: Room-temperature reactions reduce thermal degradation, as evidenced by 95% purity in NMR analysis .

Advanced Question: How can researchers resolve contradictions in reaction yields reported across different studies?

Methodological Answer:

Discrepancies often stem from solvent polarity and base strength. For instance, diisopropylethylamine in dichloromethane (non-polar) enhances nucleophilicity of 2-methylbenzimidazole, achieving 85% yield, whereas K2CO3 in ethyl acetate (polar) yields 65% due to poor solubility . Systematic DOE (Design of Experiments) with variables like solvent, base, and temperature can isolate critical factors .

Advanced Question: What methodologies enable the design of benzimidazole-based analogs with enhanced bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on substituent effects:

- Electron-withdrawing groups (e.g., nitro at position 4) increase electrophilicity, enhancing interactions with biological targets .

- Ester hydrolysis: Hydrazine hydrate in methanol converts the ester to hydrazide derivatives, improving solubility for in vitro assays .

- Hybrid molecules: Incorporating sulfanyl or morpholinomethyl groups (e.g., ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate) broadens antimicrobial activity .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Gloves, goggles, and lab coats are mandatory. Avoid inhalation or skin contact; use fume hoods during synthesis .

- First aid: For eye exposure, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .

- Waste disposal: Segregate organic waste and incinerate via certified facilities to prevent environmental contamination .

Advanced Question: What experimental design principles ensure reproducibility in synthesizing and testing derivatives?

Methodological Answer:

- Randomized blocks: Split-plot designs (e.g., trellis systems for rootstocks) control variability in biological testing .

- Replication: Use ≥4 replicates with 5 plants/group to ensure statistical power in phenotypic assays .

- Analytical validation: Cross-validate HPLC purity data with NMR (1H/13C) and HRMS to confirm structural integrity .

Advanced Question: How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

- DFT calculations: Predict hydrolysis pathways using Gaussian09 at the B3LYP/6-31G(d) level. Esters hydrolyze faster at pH >7 due to nucleophilic attack by OH⁻ .

- pKa estimation: Software like ACD/Labs estimates the ester’s pKa (~2.5), indicating stability in acidic environments but susceptibility to base-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.